Baohuoside V
Overview
Description
Baohuoside V is a flavonoid glycoside isolated from the dried herb of Epimedium davidii. It belongs to the group of diphyllosides and has a molecular formula of C₃₈H₄₈O₁₉ with a molecular weight of 808.78 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anti-tumor activities .
Preparation Methods
Baohuoside V can be isolated from the dried herb of Epimedium davidii using high-performance liquid chromatography (HPLC) on a reversed-phase column The preparation involves the extraction of the herb followed by purification using chromatographic techniques
Chemical Reactions Analysis
Baohuoside V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Baohuoside V has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties of flavonoid glycosides. In biology and medicine, this compound has shown potential in inhibiting tumor growth and reducing inflammation . It is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body . Additionally, this compound is being explored for its potential use in treating osteoporosis and other bone-related diseases .
Mechanism of Action
The mechanism of action of Baohuoside V involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activation of the MAPK and NF-kB pathways, which are involved in inflammation and cancer progression . This compound also exhibits estrogenic activity by inhibiting the enzyme aromatase, which is responsible for the production of estrogen . This inhibition can lead to reduced tumor growth in estrogen-dependent cancers.
Comparison with Similar Compounds
Baohuoside V is similar to other flavonoid glycosides such as baohuoside I, baohuoside II, and icariin. These compounds share a common aglycone skeleton but differ in the type and number of sugar groups attached . This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. For example, baohuoside I has been shown to have significant cytotoxicity and is closely related to liver injury induced by Herba Epimedii .
Similar Compounds
- Baohuoside I
- Baohuoside II
- Icariin
- Icaritin
- Epimedin A, B, and C
This compound stands out among these compounds due to its unique glycosylation and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPLDYBWOKMCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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